molecular formula C10H10N2O B3032198 2,3-Dimethyl-2H-indazole-5-carbaldehyde CAS No. 1234615-83-8

2,3-Dimethyl-2H-indazole-5-carbaldehyde

Cat. No.: B3032198
CAS No.: 1234615-83-8
M. Wt: 174.20
InChI Key: IZMZVEOGXUEVNE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O. It is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which facilitates the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-indazole-5-carbaldehyde involves its interaction with various molecular targets. The indazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The compound’s biological activity is often attributed to its ability to interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H-indazole-5-carbaldehyde
  • 3-Methyl-2H-indazole-5-carbaldehyde
  • 2,3-Dimethyl-1H-indazole-5-carbaldehyde

Uniqueness

2,3-Dimethyl-2H-indazole-5-carbaldehyde is unique due to the specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. The presence of two methyl groups at the 2 and 3 positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other indazole derivatives .

Properties

IUPAC Name

2,3-dimethylindazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9-5-8(6-13)3-4-10(9)11-12(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMZVEOGXUEVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273258
Record name 2,3-Dimethyl-2H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-83-8
Record name 2,3-Dimethyl-2H-indazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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